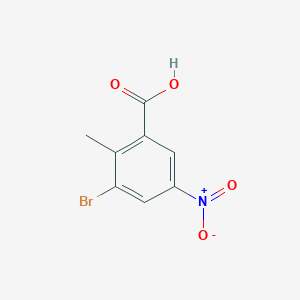

3-Bromo-2-methyl-5-nitrobenzoic acid

Description

Historical Context and Development

3-Bromo-2-methyl-5-nitrobenzoic acid emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in chemical databases around 2011. The compound’s development aligns with advancements in electrophilic aromatic substitution methodologies, particularly bromination and nitration techniques. Early synthetic routes involved functionalizing 2-methyl-5-nitrobenzoic acid through bromination using bromine or brominating agents under controlled conditions. These methods prioritized regioselectivity to ensure proper substitution at the benzene ring’s meta position relative to the carboxylic acid group.

The compound’s structural complexity—featuring bromine, methyl, nitro, and carboxylic acid groups—reflects its role as a versatile intermediate in organic synthesis. Patent filings linked to its derivatives, such as methyl esters, highlight its utility in pharmaceutical and materials science research. For instance, its methyl ester variant (methyl 3-bromo-2-methyl-5-nitrobenzoate) has been used to explore nucleophilic substitution reactions for drug candidate development.

Nomenclature and Classification

Systematic IUPAC Name :

this compound.

Synonyms :

Classification :

This compound belongs to the broader class of nitrobenzoic acids, which are characterized by electron-withdrawing nitro groups that significantly influence aromatic ring reactivity.

Structural Overview and Significance

Molecular Formula : C₈H₆BrNO₄.

Molecular Weight : 260.04 g/mol.

Structural Features :

- Aromatic Ring : Benzene core with four substituents.

- Substituent Positions :

| Position | Group | Electronic Effect |

|---|---|---|

| 1 | -COOH | Electron-withdrawing (-I) |

| 2 | -CH₃ | Electron-donating (+I) |

| 3 | -Br | Electron-withdrawing (-I) |

| 5 | -NO₂ | Strong electron-withdrawing (-I, -M) |

The interplay between these groups creates a polarized electronic environment, rendering the compound reactive at specific sites. For example, the nitro group deactivates the ring but directs electrophiles to the meta position relative to itself, while the methyl group provides steric hindrance.

Propriétés

IUPAC Name |

3-bromo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHDTQSCWLYJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292032 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-02-5 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-2-methyl-5-nitrobenzoic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting various diseases.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical transformations.

Synthetic Routes

Various synthetic pathways have been explored to enhance the yield and efficiency of producing derivatives from this compound. For instance:

- Nitration and Bromination : The compound can undergo electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups.

Example Reactions

| Reaction Type | Description |

|---|---|

| Nitration | Introduction of nitro groups for enhanced reactivity. |

| Bromination | Further halogenation to create more reactive intermediates. |

Agrochemical Applications

Research indicates that derivatives of this compound exhibit herbicidal properties, making them valuable in agricultural chemistry. This application is particularly relevant for developing selective herbicides that target specific plant species without affecting crops .

Material Science

The compound has potential applications in material science, particularly in creating polymers with specific properties due to its ability to participate in radical polymerization processes.

Mécanisme D'action

The mechanism by which 3-Bromo-2-methyl-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Effects: The 2-methyl group in the target compound reduces reactivity at the ortho position compared to non-methylated analogs like 3-bromo-5-nitrobenzoic acid .

- Electronic Effects : The nitro group at the 5-position deactivates the ring, directing further substitutions to the 4- or 6-positions. Fluorine in 3-bromo-5-fluoro-2-nitrobenzoic acid increases hydrophobicity, favoring membrane permeability in bioactive molecules .

- Positional Isomerism : 5-Bromo-2-methyl-3-nitrobenzoic acid (meta-nitro vs. para-nitro) exhibits distinct dipole moments and solubility profiles .

Bromine vs. Other Halogens

- 3-Bromo-5-chlorobenzoic acid (C₇H₄BrClO₂): Chlorine’s weaker electron-withdrawing effect compared to bromine results in milder deactivation, making it more reactive in Suzuki couplings .

- 3-Bromo-5-iodobenzoic acid (C₇H₄BrIO₂): Iodine’s larger atomic radius facilitates heavier atom effects in crystallography but increases synthesis costs .

Nitro Group vs. Other Functional Groups

- 3-Bromo-5-methoxybenzoic acid: Replacing nitro (-NO₂) with methoxy (-OCH₃) switches the electronic profile from electron-withdrawing to electron-donating, altering reactivity in electrophilic substitutions .

- 3-Bromo-5-aminobenzoic acid: Reduction of the nitro group to amine (-NH₂) transforms the compound into a nucleophilic intermediate for dye synthesis .

Activité Biologique

3-Bromo-2-methyl-5-nitrobenzoic acid (BMNBA) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of BMNBA's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Chemical Formula : CHBrNO

- Molecular Weight : 260.04 g/mol

- CAS Number : 1269292-02-5

BMNBA features a nitro group, a bromine atom, and a methyl group attached to a benzoic acid structure, contributing to its unique chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of BMNBA can be achieved through various methods. A common approach involves the bromination of 2-methyl-5-nitrobenzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. This method allows for the selective introduction of the bromine atom at the para position relative to the nitro group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of BMNBA. It has shown significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BMNBA could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

BMNBA has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in regulating inflammatory responses.

Cytotoxic Activity

The cytotoxic effects of BMNBA have been evaluated against several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HCT116 (colon cancer) | 20 |

These results indicate that BMNBA exhibits promising cytotoxicity, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study published in Scientific Reports examined the antibacterial efficacy of BMNBA against multi-drug resistant strains. The results showed that BMNBA not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections .

- Anti-inflammatory Mechanism : Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of BMNBA. The study revealed that BMNBA effectively reduced edema in animal models and inhibited key inflammatory markers, supporting its use as an anti-inflammatory agent .

- Cytotoxicity Evaluation : A study featured in Cancer Letters investigated the cytotoxic effects of BMNBA on various cancer cell lines. The findings indicated that BMNBA induces apoptosis through mitochondrial dysfunction, highlighting its potential as an anticancer agent .

Méthodes De Préparation

Direct Nitration Method

One of the most straightforward routes is the nitration of 3-bromo-2-methylbenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. This method selectively introduces the nitro group at the 5-position of the aromatic ring due to the directing effects of the substituents already present (bromo and methyl groups).

| Parameter | Details |

|---|---|

| Starting material | 3-Bromo-2-methylbenzoic acid |

| Nitrating agents | Concentrated HNO3 and H2SO4 mixture |

| Temperature | Controlled low to moderate (0–50 °C) |

| Reaction time | 1–3 hours |

| Work-up | Quenching in water, extraction with organic solvents, purification by recrystallization |

- Yields typically range from 60% to 85%, depending on reaction control.

- Purity is enhanced by recrystallization or chromatographic purification.

- The methyl group is an ortho/para-directing activator, while the carboxylic acid is a meta-director.

- Bromine is an ortho/para-director but less activating.

- The nitration occurs preferentially at the position meta to the carboxyl and ortho to the methyl substituent, which corresponds to the 5-position.

This method is widely used in industrial settings due to its simplicity and scalability, with reaction parameters optimized to minimize poly-nitration and side reactions.

Multi-Step Synthetic Route via Malonate Esters and Aldehyde Intermediates

An alternative, more elaborate synthetic pathway involves the following key steps:

- Starting Material: 1,3-dibromo-2-nitrobenzene

- Formation of Malonate Ester Intermediate: Reaction with dimethyl malonate in N,N-dimethylformamide (DMF) with sodium carbonate at 60 °C to form 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester.

- Hydrolysis and Decarboxylation: Acid hydrolysis of the malonate ester in tetrahydrofuran (THF) with 6 M hydrochloric acid under reflux to yield 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid.

- Oxidation to Benzoic Acid: Treatment with aqueous sodium hydroxide at elevated temperatures (80–100 °C) for 6 hours, followed by acidification to precipitate 3-bromo-2-nitrobenzoic acid.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-dibromo-2-nitrobenzene + dimethyl malonate, Na2CO3, DMF, 60 °C | 2-(3-bromo-2-nitrobenzaldehyde)-malonate dimethyl ester | 96.5 |

| 2 | Hydrolysis with 6 M HCl, reflux in THF | 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | 93.1 |

| 3 | Base hydrolysis with NaOH, 80–100 °C, 6 h, acidification | 3-bromo-2-nitrobenzoic acid | 81.0–86.3 |

- The multi-step approach allows for high regioselectivity and purity.

- Reaction monitoring is typically done by thin-layer chromatography (TLC).

- Organic phase extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard work-up procedures.

- The final acid product is isolated by acidification to pH ~1.5 and filtration.

This method is detailed in a Chinese patent and provides a robust synthetic route with good yields and scalability for laboratory and industrial production.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration | 3-Bromo-2-methylbenzoic acid | HNO3/H2SO4, controlled temperature | 60–85 | Simple, scalable, fewer steps | Possible over-nitration |

| Multi-Step via Malonate Esters | 1,3-Dibromo-2-nitrobenzene | Dimethyl malonate, Na2CO3, HCl, NaOH | 81–96 | High regioselectivity, purity | Multi-step, longer synthesis time |

Additional Research Findings and Notes

- The multi-step synthesis allows for the incorporation of the nitro group early in the process, which can be advantageous for certain downstream functionalizations.

- The direct nitration method requires careful temperature control to avoid dinitration or oxidation side reactions.

- Extraction and purification steps are critical to remove inorganic salts and side products.

- The use of solvents such as DMF and THF is common in the multi-step process, while nitration typically uses aqueous acid mixtures.

- Analytical techniques such as 1H NMR, 13C NMR, melting point determination, and TLC are routinely employed to confirm product identity and purity.

Q & A

Basic Question

- APIs and Antimicrobials : The nitro and bromo groups enable derivatization into bioactive compounds. For example, reduction of -NO₂ to -NH₂ yields intermediates for antimicrobial agents .

- Agrochemicals : Functionalization at the methyl position generates herbicides with selective action via inhibition of acetolactate synthase .

- Polymer Chemistry : Used as a monomer in thermally stable polyamides due to its rigid aromatic core .

What strategies enable selective functionalization for complex derivatives?

Advanced Question

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., esterification with MeOH/H₂SO₄) to prevent unwanted side reactions during bromination/nitration .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ catalyst to introduce aryl/heteroaryl groups at the bromine site .

- Reduction Pathways : Selective reduction of -NO₂ to -NH₂ using H₂/Pd-C or SnCl₂/HCl for amino derivatives .

How does the compound compare to structural analogs in bioactivity?

Advanced Question

Comparative studies (e.g., 3-Bromo-2-methyl-5-nitro vs. 3-Bromo-5-fluoro-2-nitro analogs) reveal:

- Antimicrobial Activity : Fluorine substitution enhances lipophilicity and membrane penetration, increasing potency against Gram-negative bacteria .

- Toxicity Profiles : Methyl groups reduce cytotoxicity compared to trifluoromethyl analogs, as seen in NIH/3T3 fibroblast assays .

What are the critical safety considerations during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.